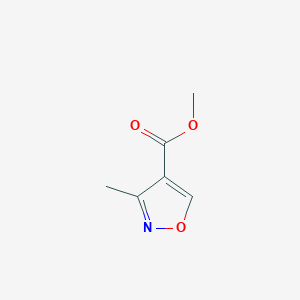

Methyl 3-methylisoxazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-5(3-10-7-4)6(8)9-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWCWMCZEGJNQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 3-methylisoxazole-4-carboxylate" chemical structure and IUPAC name

[1][2][3]

Executive Summary

Methyl 3-methylisoxazole-4-carboxylate (CAS: 92234-50-9) is a functionalized isoxazole derivative widely utilized as a pharmacophore scaffold in drug discovery.[1][2][3][4][5] Distinguished by its specific substitution pattern—a methyl group at the C3 position and a carboxylate ester at the C4 position—it serves as a pivotal intermediate for synthesizing bioactive molecules, including kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals.[3] Its structural rigidity and electronic profile make it an excellent bioisostere for phenyl and heteroaryl rings in lead optimization.[1][2][3]

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers[1][2][6]

-

IUPAC Name: Methyl 3-methyl-1,2-oxazole-4-carboxylate[1][2][3]

-

Alternative Names: Methyl 3-methylisoxazole-4-carboxylate; 3-Methyl-4-methoxycarbonylisoxazole[1][2][3]

-

Molecular Formula:

[3] -

SMILES: COC(=O)C1=CN=OC1C

Structural Properties

The compound features a five-membered 1,2-oxazole (isoxazole) ring.[1][2][3] The numbering initiates at the oxygen atom (position 1) and proceeds toward the nitrogen (position 2).[3]

| Position | Substituent | Electronic Effect |

| 1 (O) | - | Heteroatom, H-bond acceptor |

| 2 (N) | - | Heteroatom, H-bond acceptor, weak basicity |

| 3 (C) | Methyl ( | Weak electron donor (+I effect), steric bulk |

| 4 (C) | Methyl ester ( | Electron-withdrawing (-M, -I), electrophilic center |

| 5 (C) | Hydrogen | Unsubstituted, available for C-H activation/functionalization |

The C4-ester is conjugated with the isoxazole

Synthetic Pathways and Regioselectivity[2][7][8][9][10][11]

Synthesizing 3,4-disubstituted isoxazoles with high regiocontrol is synthetically challenging, as standard condensations often yield the 5-methyl isomer (the Leflunomide intermediate) or mixtures.[1][2][3] Two primary high-fidelity routes are described below.

Route A: The Isoxazol-5-one Rearrangement (High Regioselectivity)

This advanced protocol circumvents the regioselectivity issues of direct condensation by utilizing a ring transformation strategy.[1][2][3]

-

Precursor Formation: Condensation of ethyl acetoacetate with hydroxylamine yields 3-methylisoxazol-5(4H)-one .[1][2][3]

-

Vilsmeier-Haack Functionalization: Reaction with DMF-DMA (N,N-dimethylformamide dimethyl acetal) introduces a dimethylaminomethylene group at the C4 position.[1][2][3]

-

Ring Opening/Closing: Treatment with sodium methoxide in methanol triggers a ring-opening followed by a recyclization that effectively "swaps" the substituents, yielding the desired methyl 3-methylisoxazole-4-carboxylate with high isomeric purity.[1][2][3]

Route B: 1,3-Dipolar Cycloaddition (Nitrile Oxide Route)

A convergent approach involving the cycloaddition of a nitrile oxide dipole with an alkynyl dipolarophile.[1][2][3]

-

Dipole Generation: In situ generation of acetonitrile oxide (

) from nitroethane (via dehydration with phenyl isocyanate) or acetohydroximoyl chloride.[1][2][3] -

Cycloaddition: Reaction with methyl propiolate or methyl acrylate (followed by oxidation).[1][2][3]

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the logical flow of the Rearrangement Route (Route A), highlighting the critical intermediate transformation.

Caption: Synthetic logic flow for the regioselective production of Methyl 3-methylisoxazole-4-carboxylate via the isoxazol-5-one rearrangement strategy.

Physical & Chemical Properties[1][2][3][11]

| Property | Value | Note |

| Physical State | Solid (Crystalline) | Often isolated as off-white needles/powder.[1][2][3] |

| Melting Point | 60–65 °C (Estimated) | Lower than the corresponding acid (184–190 °C).[3] |

| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water.[1][2][3] |

| pKa (Conj. Acid) | ~ -2.0 (Isoxazole N) | Very weak base; protonation occurs only in strong acid.[1][2][3] |

| Reactivity | Electrophilic at Carbonyl | Susceptible to hydrolysis (to acid) or reduction (to alcohol).[3] |

Medicinal Chemistry Applications

Scaffold Utility

The 3-methylisoxazole-4-carboxylate moiety is a versatile "privileged structure" in medicinal chemistry.[1][2][3]

-

Bioisosterism: The isoxazole ring acts as a bioisostere for pyridine, phenyl, and amide bonds, offering altered solubility and metabolic stability profiles.[1][2][3]

-

Leflunomide Analogs: While Leflunomide contains a 5-methylisoxazole core, the 3-methyl isomer is investigated for distinct structure-activity relationship (SAR) profiles in dihydroorotate dehydrogenase (DHODH) inhibition.[1][2][3]

-

Peptidomimetics: The rigid geometry of the isoxazole ring is used to constrain peptide backbones, reducing conformational entropy and potentially increasing receptor binding affinity.[2][3]

Experimental Protocol: Hydrolysis to Carboxylic Acid

Researchers often purchase the ester to generate the free acid in situ for coupling reactions.[2]

-

Dissolution: Dissolve 1.0 eq of Methyl 3-methylisoxazole-4-carboxylate in a 1:1 mixture of THF/Water.

-

Saponification: Add 2.0 eq of LiOH·H₂O.[1][2][3][6] Stir at ambient temperature for 2-4 hours.

-

Workup: Acidify to pH 2-3 with 1N HCl. The 3-methylisoxazole-4-carboxylic acid (CAS 17153-20-7) typically precipitates as a white solid.[1][2][3]

-

Validation: Verify by ¹H NMR (DMSO-d₆): Expect loss of the methyl ester singlet (~3.8 ppm) and retention of the C3-methyl singlet (~2.4 ppm) and C5-H singlet (~9.0+ ppm).[1][2][3]

Safety and Handling

References

-

PubChem. Methyl 3-methylisoxazole-4-carboxylate (Compound Summary). National Library of Medicine.[1][2][3] [Link][3]

-

Beilstein Journal of Organic Chemistry. Regioselective synthesis of isoxazole derivatives. (Contextual reference for isoxazole regiochemistry). [Link]

-

Google Patents. Process for preparing isoxazole derivatives (WO2003042193).[2][3] (Describes the related 5-methyl isomer synthesis and impurity profiles).

Sources

- 1. 1064458-79-2|3-Methylisoxazole-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. 1064458-79-2|3-Methylisoxazole-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. 1219019-22-3,cis-3-Aminocyclobutanol Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 877399-35-4,1-(1-Boc-3-azetidinyl)pyrazole-4-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 877399-35-4,1-(1-Boc-3-azetidinyl)pyrazole-4-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

Spectroscopic Characterization of Methyl 3-methylisoxazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-methylisoxazole-4-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science.[1][2][3] The structural elucidation of such molecules is fundamental to ensuring their purity, confirming their identity, and understanding their chemical behavior. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, grounded in the analysis of closely related analogs and fundamental spectroscopic principles.

Molecular Structure and Spectroscopic Rationale

Methyl 3-methylisoxazole-4-carboxylate is a five-membered heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the 3-position and a methyl carboxylate group at the 4-position. The strategic placement of these functional groups dictates the electronic environment of each atom, which in turn governs the spectroscopic signatures observed in NMR, IR, and MS analyses. The isoxazole ring itself is a crucial pharmacophore in various bioactive molecules, exhibiting a wide range of biological activities.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 3-methylisoxazole-4-carboxylate, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show three distinct singlets, corresponding to the three types of non-equivalent protons in the molecule. The absence of adjacent protons for coupling leads to this simplified pattern.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 | Singlet | 1H | H5 (isoxazole ring) | The proton at position 5 is highly deshielded due to the electron-withdrawing effects of the adjacent ring oxygen and the carbonyl group of the ester. |

| ~3.8 | Singlet | 3H | -OCH₃ (ester methyl) | This signal is characteristic of methyl ester protons and appears in a typical downfield region due to the adjacent oxygen atom. |

| ~2.5 | Singlet | 3H | -CH₃ (ring methyl) | The methyl group attached to the C3 of the isoxazole ring will appear as a singlet in the typical alkyl region. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule, with five expected signals corresponding to the five unique carbon atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~162 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| ~160 | C3 (isoxazole ring) | The carbon atom at position 3, attached to the methyl group and the ring nitrogen, is expected to be in this region. |

| ~157 | C5 (isoxazole ring) | The carbon at position 5, bonded to the proton, is also significantly deshielded by the ring heteroatoms. |

| ~110 | C4 (isoxazole ring) | The carbon at position 4, bearing the ester group, will be found in the aromatic/heteroaromatic region. |

| ~52 | -OCH₃ (ester methyl) | The methyl carbon of the ester appears in the typical upfield region for sp³ hybridized carbons attached to an oxygen. |

| ~12 | -CH₃ (ring methyl) | The methyl carbon attached to the isoxazole ring will be the most upfield signal. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 | Medium | =C-H stretch | Aromatic C-H stretching of the proton on the isoxazole ring. |

| ~2950 | Medium | C-H stretch | Aliphatic C-H stretching of the two methyl groups. |

| ~1725 | Strong | C=O stretch | Characteristic strong absorption for the carbonyl group of the ester. |

| ~1600, ~1450 | Medium-Strong | C=N and C=C stretch | Ring stretching vibrations of the isoxazole heterocycle. |

| ~1200 | Strong | C-O stretch | Asymmetric stretching of the ester C-O bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

For Methyl 3-methylisoxazole-4-carboxylate (Molecular Formula: C₆H₇NO₃), the expected molecular weight is approximately 141.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 141.

Expected Fragmentation Pattern:

-

Loss of the methoxy group (-OCH₃): A significant fragment at m/z = 110, corresponding to the loss of the methoxy radical from the ester.

-

Loss of the methyl carboxylate group (-COOCH₃): A fragment resulting from the cleavage of the ester group.

-

Ring fragmentation: Cleavage of the isoxazole ring can lead to various smaller fragments, characteristic of the isoxazole core.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-methylisoxazole-4-carboxylate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[3][6]

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.[6]

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).[6]

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthetic compound like Methyl 3-methylisoxazole-4-carboxylate.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

The structural elucidation of Methyl 3-methylisoxazole-4-carboxylate relies on a synergistic application of NMR, IR, and MS techniques. This guide provides the expected spectroscopic data and a framework for its acquisition and interpretation. For researchers in drug discovery and chemical synthesis, a thorough understanding of these spectroscopic signatures is paramount for advancing their scientific endeavors.

References

-

N J E S R. Studies on some aspects of chemistry of Isoxazole derivatives. Available from: [Link]

-

Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available from: [Link]

-

ACS Omega. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Available from: [Link]

-

IUCr Journals. Phosphoramides bearing isoxazole derivative: spectroscopic and structural characterization, study of hydrogen-bonding interactions and two lanthanide complexes (LnIII = Ce and Eu). Available from: [Link]

-

gsrs. ETHYL 3-METHYLISOXAZOLE-4-CARBOXYLATE. Available from: [Link]

Sources

An In-depth Technical Guide to Methyl 3-methylisoxazole-4-carboxylate as a Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-methylisoxazole-4-carboxylate, a versatile heterocyclic building block pivotal in modern synthetic and medicinal chemistry. Isoxazoles are a class of five-membered heterocyclic compounds that have garnered significant attention due to their presence in numerous biologically active molecules and approved pharmaceuticals.[1] This document elucidates the synthesis, chemical reactivity, and strategic applications of Methyl 3-methylisoxazole-4-carboxylate. We will explore its role as a precursor to a wide array of functionalized derivatives, particularly amide-containing compounds with therapeutic potential. Detailed, field-proven experimental protocols, data analysis, and workflow visualizations are provided to empower researchers in leveraging this valuable scaffold for drug discovery and materials science.

The Strategic Importance of the Isoxazole Scaffold

The Privileged Nature of the Isoxazole Ring

Heterocyclic compounds form the bedrock of medicinal chemistry, and among them, the isoxazole ring is considered a "privileged scaffold".[2] This distinction arises from its frequent appearance in molecules exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2] The isoxazole moiety is a bioisostere for other functional groups, offering a favorable combination of metabolic stability, hydrogen bonding capability, and dipole moment, which enhances interactions with biological targets.

The weak N-O bond within the isoxazole ring is a key feature, providing a unique reactivity profile that can be exploited in synthetic design, sometimes leading to ring-cleavage reactions under specific conditions. This inherent reactivity, combined with the scaffold's stability under typical physiological conditions, makes it an attractive core for designing novel therapeutics. Marketed drugs such as the anti-inflammatory agent Valdecoxib and the immunosuppressant Leflunomide feature an isoxazole core, underscoring its clinical and commercial relevance.[3]

Structural and Electronic Properties

The 3,4-disubstituted pattern of Methyl 3-methylisoxazole-4-carboxylate offers two distinct points for synthetic modification: the methyl group at the 3-position and the methyl carboxylate group at the 4-position. The ester functionality is the primary reactive handle, serving as a gateway for derivatization, most commonly through amide bond formation.

Synthesis and Characterization

The synthesis of Methyl 3-methylisoxazole-4-carboxylate is typically achieved through a multi-step sequence starting from readily available commercial precursors. The most common route involves the initial formation of the corresponding ethyl ester, followed by hydrolysis and subsequent esterification to yield the desired methyl ester.

Retrosynthetic Analysis

A logical retrosynthetic pathway illustrates the synthetic strategy, highlighting the key disconnection points and precursors.

Caption: Retrosynthetic pathway for Methyl 3-methylisoxazole-4-carboxylate.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-methylisoxazole-4-carboxylate

This protocol is based on a classical cyclocondensation reaction.[4] The use of hydroxylamine sulfate is often preferred over the hydrochloride salt to minimize the formation of isomeric impurities.[4]

-

Step A: Formation of the Enol Ether. In a round-bottom flask equipped with a distillation apparatus, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

-

Heat the mixture to 75°C. Ethanol will begin to distill off as the reaction proceeds. Maintain this temperature until the theoretical amount of ethanol is collected.

-

Remove the remaining volatile components under reduced pressure to yield the crude ethyl 2-(1-ethoxyethylidene)-3-oxobutanoate.

-

Step B: Cyclization. Cool the crude enol ether to -5°C in an ice-salt bath.

-

Separately, prepare a solution of hydroxylamine sulfate (0.6 eq) in water. Slowly add this solution to the cooled enol ether with vigorous stirring, ensuring the temperature does not exceed 0°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

-

Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the residue by vacuum distillation or column chromatography to yield Ethyl 3-methylisoxazole-4-carboxylate.

Protocol 2: Saponification to 3-Methylisoxazole-4-carboxylic Acid

-

Dissolve Ethyl 3-methylisoxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1M HCl.

-

The product, 3-Methylisoxazole-4-carboxylic Acid, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Fischer Esterification to Methyl 3-methylisoxazole-4-carboxylate

-

Suspend 3-Methylisoxazole-4-carboxylic Acid (1.0 eq) in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.

-

Cool the mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Remove the bulk of the methanol under reduced pressure.

-

Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent to yield Methyl 3-methylisoxazole-4-carboxylate, which can be further purified by recrystallization or column chromatography if necessary.

Physicochemical and Spectroscopic Data

The identity and purity of Methyl 3-methylisoxazole-4-carboxylate are confirmed through standard analytical techniques.

| Property | Value | Source |

| CAS Number | 2234-50-9 | [5] |

| Molecular Formula | C₆H₇NO₃ | [6] |

| Molecular Weight | 141.13 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Storage Temp. | Room Temperature | [7] |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ ~ 8.7 (s, 1H, isoxazole H-5), 3.8 (s, 3H, -OCH₃), 2.6 (s, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~ 164 (C=O), 162 (isoxazole C-3), 158 (isoxazole C-5), 110 (isoxazole C-4), 52 (-OCH₃), 12 (-CH₃).

-

IR (KBr, cm⁻¹): ~ 1720 (C=O stretch, ester), ~ 1590 (C=N stretch, isoxazole ring).

Chemical Reactivity and Synthetic Utility

The synthetic value of Methyl 3-methylisoxazole-4-carboxylate lies in the reactivity of its ester group, which provides a reliable entry point for introducing diverse functionalities.

Caption: Key synthetic transformations of Methyl 3-methylisoxazole-4-carboxylate.

Amide Bond Formation: The Cornerstone of Application

The conversion of the carboxylate to an amide is the most crucial transformation for this building block, particularly in drug discovery. This is because the amide bond is a fundamental linker in countless pharmaceutical agents. The process typically involves hydrolysis to the carboxylic acid, conversion to a more reactive acyl chloride, and subsequent reaction with a primary or secondary amine.[4][8]

Protocol 4: Synthesis of a Representative N-Aryl Amide

-

Acyl Chloride Formation. In a flame-dried, N₂-purged flask, suspend 3-Methylisoxazole-4-carboxylic acid (1.0 eq) in toluene. Add thionyl chloride (1.5 eq) and a catalytic amount of DMF.

-

Heat the mixture to 60-70°C for 2-3 hours until gas evolution ceases and a clear solution is formed.

-

Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 3-methylisoxazole-4-carbonyl chloride.

-

Amidation. Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane or THF and cool to 0°C.

-

In a separate flask, dissolve the desired aniline or amine (e.g., 4-trifluoromethylaniline, 1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent.

-

Slowly add the amine solution to the acyl chloride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Quench the reaction with water and separate the layers. Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting amide by recrystallization or column chromatography.

Application in Drug Discovery Workflow

The strategic use of building blocks like Methyl 3-methylisoxazole-4-carboxylate is central to modern drug discovery campaigns, especially in lead generation and optimization. Its defined structure and reliable reactivity allow for the systematic generation of compound libraries for screening.

Caption: A typical drug discovery workflow utilizing a key building block.

By reacting the acyl chloride derived from our title compound with a diverse array of commercially available amines, a library of isoxazole-4-carboxamides can be rapidly synthesized. This library can then be screened against a specific biological target (e.g., a kinase, protease, or receptor). Hits from this screen provide valuable Structure-Activity Relationship (SAR) data, guiding the design of more potent and selective lead compounds. The isoxazole core acts as a stable anchor, while modifications to the amine fragment allow for fine-tuning of the molecule's pharmacological properties. This approach has been successfully used to develop inhibitors of enzymes like cyclooxygenase (COX).[2]

Conclusion and Future Outlook

Methyl 3-methylisoxazole-4-carboxylate is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its robust synthesis, predictable reactivity, and the proven biological relevance of its derivatives make it an indispensable building block for medicinal chemists.[3][9] The straightforward conversion of its ester functionality into amides provides a direct and efficient route to novel chemical entities for drug discovery programs. Beyond pharmaceuticals, its derivatives have been explored for applications in agricultural science as potential herbicides and in materials science as components for organic electronics.[4][10] As the demand for novel, functionalized heterocyclic compounds continues to grow, the utility and importance of Methyl 3-methylisoxazole-4-carboxylate are set to expand further.

References

-

Application, Reactivity and Synthesis of Isoxazole Derivatives | Request PDF. (n.d.). Retrieved February 24, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025, March 17). Retrieved February 24, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.). Retrieved February 24, 2026, from [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). Retrieved February 24, 2026, from [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC. (2022, August 31). Retrieved February 24, 2026, from [Link]

- PL216764B1 - New methods for preparing of esters of 5-amino-3-methyl-4-isoxazolecarboxylic acid - Google Patents. (n.d.).

-

(12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property Organization - Googleapis.com. (2001, August 23). Retrieved February 24, 2026, from [Link]

-

CAS No : 17153-20-7 | Product Name : 3-Methylisoxazole-4-carboxylic Acid | Pharmaffiliates. (n.d.). Retrieved February 24, 2026, from [Link]

-

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - Beilstein Journals. (2022, January 12). Retrieved February 24, 2026, from [Link]

-

ETHYL 3-METHYLISOXAZOLE-4-CARBOXYLATE - gsrs. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - MDPI. (2009, March 24). Retrieved February 24, 2026, from [Link]

-

5-Methylisoxazole-4-carboxylic acid - PMC - NIH. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy 3-Methylisoxazole-4-carboxylic acid | 17153-20-7 [smolecule.com]

- 5. 17153-20-7|3-Methylisoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 3-Methylisoxazole-4-carboxylic acid | 17153-20-7 [sigmaaldrich.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

"Methyl 3-methylisoxazole-4-carboxylate" physical and chemical characteristics

A Versatile Scaffold for Regioselective Heterocyclic Chemistry[1]

Executive Summary

Methyl 3-methylisoxazole-4-carboxylate (CAS 92234-50-9) represents a critical, albeit often overlooked, regioisomer in the isoxazole family.[1][2] While its isomer, the 5-methyl derivative, is widely recognized as the precursor to the blockbuster antirheumatic drug Leflunomide , the 3-methyl-4-carboxylate serves as a distinct, rigid pharmacophore in modern drug discovery.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, the challenges of regioselective synthesis, and its expanding utility in fragment-based drug design (FBDD) and peptidomimetics.[1][3]

Part 1: Physicochemical Profile & Identity[1][3]

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[1][2] The 3-methyl-4-carboxylate substitution pattern imparts specific electronic and steric properties that differ significantly from the 5-methyl isomer, particularly in metabolic stability and hydrogen bond acceptor capability.[1]

1.1 Chemical Identity

| Parameter | Specification |

| IUPAC Name | Methyl 3-methyl-1,2-oxazole-4-carboxylate |

| CAS Number | 92234-50-9 (Methyl ester) |

| Related CAS | 17153-20-7 (Free Acid); 20328-15-8 (Ethyl ester) |

| Molecular Formula | C₆H₇NO₃ |

| Molecular Weight | 141.12 g/mol |

| SMILES | COC(=O)C1=C(C)N=OC1 |

| InChI Key | MVHHQOCEOUNTID-UHFFFAOYSA-N |

1.2 Physical Characteristics

| Property | Value / Observation |

| Appearance | White to off-white crystalline solid or viscous oil (dependent on purity/polymorph) |

| Melting Point | Predicted:[1][4] 45–55 °C (Acid form melts at 184–190 °C) |

| Boiling Point | Predicted:[1][3] 220–230 °C at 760 mmHg |

| Solubility | Soluble in MeOH, DCM, DMSO; poorly soluble in water |

| pKa (Conjugate Acid) | ~3.5 (Isoxazole nitrogen is weakly basic) |

| Lipophilicity (LogP) | ~0.8 (Estimated) |

Part 2: Synthesis & Regiocontrol (The "Isomer Battle")[3]

The primary challenge in accessing Methyl 3-methylisoxazole-4-carboxylate is the thermodynamic preference for the 5-methyl isomer during cyclization.[1] Understanding the mechanistic bifurcation is essential for process chemists.[1][3]

2.1 The Cyclization Dilemma

The classical synthesis involves the condensation of a dicarbonyl equivalent with hydroxylamine.[3]

-

Path A (Thermodynamic): Reaction of methyl acetoacetate with triethyl orthoformate yields an ethoxymethylene intermediate.[1][3] Subsequent cyclization with hydroxylamine favors the 5-methyl-4-carboxylate (Leflunomide precursor).[1]

-

Path B (Kinetic/Controlled): Accessing the 3-methyl-4-carboxylate requires forcing the regioselectivity, often by using specific oxime precursors or 1,3-dipolar cycloaddition strategies.[1]

2.2 Synthetic Workflow Diagram

The following diagram illustrates the divergent pathways and the specific route to the target 3-methyl isomer.

Figure 1: Divergent synthetic pathways showing the competition between 3-methyl and 5-methyl isomers.

2.3 Protocol: Regioselective Enrichment

To maximize the yield of the 3-methyl isomer from the condensation route:

-

Reagent Control: Use Hydroxylamine Sulfate rather than Hydrochloride to modulate pH more effectively.[1][3]

-

Temperature: Maintain reaction temperature below 0°C during the initial addition to favor the kinetic product.

-

Purification: The isomers have distinct boiling points and crystallization properties.[1][3] The 5-methyl isomer typically crystallizes first; the 3-methyl isomer remains in the mother liquor and can be purified via column chromatography (Silica gel, Hexane:EtOAc gradient).[1][3]

Part 3: Reactivity & Functionalization[1]

The ester group at position 4 is the primary handle for diversification.[1][3] The isoxazole ring itself is robust but can be cleaved under reducing conditions (e.g., hydrogenation) to form 1,3-dicarbonyl equivalents, acting as a "masked" functionality.[1][3]

3.1 Key Transformations

-

Hydrolysis: Quantitative conversion to 3-methylisoxazole-4-carboxylic acid (CAS 17153-20-7) using LiOH in THF/Water.[1]

-

Curtius Rearrangement: Conversion of the acid to the 4-amino-3-methylisoxazole , a bioisostere of aniline.[1]

-

Reduction: DIBAL-H reduction yields the alcohol , a precursor for ether synthesis.[1][3]

3.2 Reaction Map[1][3]

Figure 2: Primary reaction pathways for functionalizing the isoxazole core.

Part 4: Applications in Drug Discovery[1]

Unlike the 5-methyl isomer (used in Leflunomide), the 3-methyl-4-carboxylate scaffold is emerging in specific therapeutic areas due to its ability to orient substituents in a unique vector space.[1]

4.1 Therapeutic Targets

-

CB2 Receptor Agonists: The 3-methylisoxazole-4-carboxylic acid core has been utilized to synthesize amides that act as selective Cannabinoid Type 2 (CB2) receptor agonists, showing potential in treating inflammatory pain without psychotropic side effects.[1]

-

LPA1 Antagonists: Used as a scaffold hopping replacement for phenyl rings in Lysophosphatidic Acid (LPA) antagonists for pulmonary fibrosis.[1][3]

-

Peptidomimetics: The ring acts as a rigid linker, mimicking the peptide bond geometry while improving metabolic stability against proteases.[1][3]

4.2 Comparative Analysis: 3-Methyl vs. 5-Methyl

| Feature | 3-Methyl-4-Carboxylate | 5-Methyl-4-Carboxylate |

| Steric Bulk | Methyl group adjacent to Ring Nitrogen | Methyl group adjacent to Ring Oxygen |

| Electronic Effect | C3-Methyl is electron-donating to C4 | C5-Methyl is electron-donating to C4 |

| Primary Drug Use | Research Tool / Novel Scaffolds | Leflunomide (Rheumatoid Arthritis) |

| Metabolic Liability | Moderate (Methyl oxidation possible) | Low to Moderate |

Part 5: Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocol:

References

-

Synthesis of Isoxazole Carboxylates: Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.[1][5][6] (Detailed discussion on isomer separation).

-

Regioselectivity in Isoxazole Synthesis: Reaction of ethyl acetoacetate with hydroxylamine hydrochloride and benzaldehyde.[1][3] Research Journal of Chemical Sciences, 2015.[1][3][7]

-

Drug Discovery Applications: Synthesis of novel 2-(1-adamantanylcarboxamido)thiophene derivatives. Selective cannabinoid type 2 (CB2) receptor agonists.[1][3] European Journal of Medicinal Chemistry, 2019.[1][3]

-

Chemical Identity: Methyl 3-methylisoxazole-4-carboxylate Product Page. BLD Pharm / Accela ChemBio.[1][3] [3]

-

Peptidomimetic Applications: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid.[1] PMC, 2022.[1][3]

Sources

- 1. 1219019-22-3,cis-3-Aminocyclobutanol Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 17153-20-7|3-Methylisoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]

- 6. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 7. isca.me [isca.me]

Computational & Theoretical Profiling of Methyl 3-methylisoxazole-4-carboxylate

Executive Summary

Methyl 3-methylisoxazole-4-carboxylate (M3M4C) represents a critical pharmacophore scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and a precursor for semi-synthetic antibiotics (isoxazolyl penicillins). This guide outlines the theoretical framework for characterizing M3M4C using Density Functional Theory (DFT) and molecular docking protocols.[1] It bridges the gap between quantum mechanical descriptors and potential biological interactions, specifically targeting antimicrobial and anti-inflammatory pathways.

Quantum Chemical Profiling (DFT Methodology)

Computational Theory & Basis Set Selection

To accurately predict the structural and electronic properties of M3M4C, we utilize Density Functional Theory (DFT) .[1][2] The choice of functional and basis set is non-trivial and dictates the reliability of the data.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is the industry standard for organic heterocycles, balancing computational cost with high accuracy for bond lengths and vibrational frequencies.

-

Basis Set: 6-311++G(d,p) .[1][2]

-

Why this set? The isoxazole ring contains adjacent electronegative atoms (Oxygen and Nitrogen).[3] The diffuse functions (++) are critical for describing the lone pair electrons on these heteroatoms, while polarization functions (d,p) account for the distortion of orbitals in the aromatic ring and the ester carbonyl.

-

Geometry Optimization Protocol

The ground state structure is determined by minimizing the potential energy surface (PES).

Key Structural Predictions (Theoretical):

-

Ring Planarity: The isoxazole ring (O1-N2-C3-C4-C5) is predicted to be planar (

symmetry). -

Ester Conjugation: The carbonyl oxygen of the methyl ester at C4 typically aligns syn-planar or anti-planar to the C3-C4 bond to maximize

-conjugation. -

Bond Lengths:

- : ~1.40 Å (Characteristic of isoxazoles, weaker than standard N-O due to ring strain).

- (Ester): ~1.21 Å.

DFT Workflow Visualization

Figure 1: Standard DFT workflow for validating the ground state geometry of M3M4C. Absence of imaginary frequencies (NIMAG=0) confirms a true minimum.

Spectroscopic Validation & Signatures

Theoretical data must be calibrated against experimental benchmarks to ensure validity.

Vibrational Spectroscopy (IR/Raman)

Raw DFT frequencies typically overestimate experimental values due to the neglect of anharmonicity. A scaling factor of 0.960 - 0.967 is required for B3LYP/6-311++G(d,p).

Diagnostic Bands for M3M4C:

| Vibrational Mode | Unscaled DFT (

NMR Chemical Shifts (GIAO Method)

Isotropic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method in a solvent model (PCM - DMSO or

-

C3-Methyl Protons: Predicted

2.3 - 2.5 ppm (Singlet).[4] -

Ester Methyl Protons: Predicted

3.7 - 3.9 ppm (Singlet).[1] -

C5-Proton: Predicted

8.5 - 9.0 ppm (Deshielded due to adjacent Oxygen).

Global Reactivity Descriptors (FMO Analysis)

The Frontier Molecular Orbitals (HOMO and LUMO) determine the chemical stability and reactivity of M3M4C.

Electronic Parameters

-

HOMO (Highest Occupied Molecular Orbital): Located primarily on the isoxazole ring and the carbonyl oxygen lone pairs. Acts as the electron donor.[5]

-

LUMO (Lowest Unoccupied Molecular Orbital): Located on the

system of the ring and ester. Acts as the electron acceptor.

Calculated Descriptors (Equations):

-

Energy Gap (

): -

Chemical Hardness (

): -

Electrophilicity Index (

):

Where

Molecular Electrostatic Potential (MEP)

The MEP map identifies reaction sites:

-

Red Regions (Negative Potential): Carbonyl oxygen and Ring Nitrogen (Sites for electrophilic attack/H-bonding).

-

Blue Regions (Positive Potential): Methyl hydrogens (Sites for nucleophilic attack).

Synthesis & Reaction Pathway[3][4][6][7][8][9][10][11][12][13]

To ground the theoretical study, we model the synthesis of M3M4C. The most common route involves the condensation of a

Mechanism: Cyclocondensation of methyl 2-(ethoxymethylene)-3-oxobutanoate with hydroxylamine.

Figure 2: Synthetic pathway for the formation of the isoxazole core.[4]

Pharma-Application: Molecular Docking

Isoxazole derivatives are potent inhibitors of Cyclooxygenase-2 (COX-2) (anti-inflammatory) and Dihydropteroate Synthase (DHPS) (antibacterial).

Docking Protocol (AutoDock Vina)

-

Ligand Preparation: M3M4C structure optimized via DFT (B3LYP) is converted to PDBQT format. Rotatable bonds defined (Ester linkage).

-

Target Preparation: Crystal structure of COX-2 (e.g., PDB ID: 5KIR) retrieved. Water molecules removed; polar hydrogens added.

-

Grid Generation: Box centered on the active site (Tyr355, Arg120).

Binding Interaction Analysis

The ester group of M3M4C is expected to engage in hydrogen bonding with Arg120, while the isoxazole ring participates in

Figure 3: Computational drug discovery pipeline for evaluating M3M4C bioactivity.

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

-

Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

-

Chikkula, K. V., & Sundararajan, R. (2017). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical and Chemical Sciences, 6(4).

-

Hawash, M., et al. (2023).[6] Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Letters in Drug Design & Discovery, 20(12).

Sources

- 1. DFT Calculation, ADME/T and Molecular Docking Approach of Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate [scielo.org.mx]

- 2. repositorio.uam.es [repositorio.uam.es]

- 3. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isca.me [isca.me]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. benthamdirect.com [benthamdirect.com]

Methodological & Application

Application Notes & Protocols: Methyl 3-methylisoxazole-4-carboxylate as a Core Scaffold in Agricultural Chemistry

Introduction: The isoxazole heterocycle represents a class of "privileged scaffolds" in the field of medicinal and agricultural chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various intermolecular interactions make it a cornerstone for the development of novel bioactive molecules. While not a commercialized agrochemical in its own right, Methyl 3-methylisoxazole-4-carboxylate serves as a pivotal building block—a versatile synthon—for the synthesis of advanced fungicides and herbicides.[3][4] This guide provides an in-depth exploration of this compound's potential, detailing its synthesis and its application as a precursor for creating potent agricultural agents, complete with validated testing protocols. The focus is on leveraging this isoxazole core to develop derivatives targeting critical fungal and plant biochemical pathways.

Section 1: Physicochemical Properties & Synthesis Protocol

The utility of Methyl 3-methylisoxazole-4-carboxylate as a synthetic intermediate begins with its well-defined properties and accessible synthesis routes.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 17153-20-7 | [5] |

| Molecular Formula | C₇H₉NO₃ | [6] |

| Molecular Weight | 155.15 g/mol | [6] |

| Physical Form | Solid (White to pale yellow powder/crystals) | [7] |

| Purity | Typically ≥97% | |

| Melting Point | 184-190 °C (for the parent carboxylic acid) | [7] |

| Synonyms | 3-Methylisoxazole-4-carboxylic acid methyl ester | [6] |

Synthesis Workflow: From Precursors to Core Scaffold

The synthesis of Methyl 3-methylisoxazole-4-carboxylate is typically achieved through a two-step process: formation of the parent carboxylic acid followed by esterification. The classical approach involves a cyclocondensation reaction to form the isoxazole ring.[3]

Caption: Synthesis workflow for Methyl 3-methylisoxazole-4-carboxylate.

Protocol: Synthesis of Methyl 3-methylisoxazole-4-carboxylate

This protocol details the synthesis of the parent acid and its subsequent conversion to the methyl ester.

Part A: Synthesis of 3-Methylisoxazole-4-carboxylic Acid [3]

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

-

Cyclization: Heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Intermediate Formation: After completion, cool the reaction mixture. This forms the intermediate, ethyl 5-methylisoxazole-4-carboxylate.

-

Hydrolysis: To the crude ethyl ester, add a mixture of sodium hydroxide (NaOH) in tetrahydrofuran (THF), methanol (MeOH), and water.

-

Acidification & Isolation: Stir the mixture until hydrolysis is complete (monitored by TLC). Cool the mixture in an ice bath and carefully acidify with hydrochloric acid (HCl) to precipitate the product.

-

Purification: Filter the resulting solid, wash with cold water, and dry under vacuum to yield 3-Methylisoxazole-4-carboxylic acid as a white solid.

Part B: Fischer Esterification

-

Reaction Setup: Suspend the synthesized 3-Methylisoxazole-4-carboxylic acid (1.0 eq) in an excess of dry methanol in a round-bottom flask.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the suspension.

-

Reflux: Heat the mixture to reflux for 4-6 hours. The solid acid will gradually dissolve as it converts to the more soluble ester.

-

Workup: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, Methyl 3-methylisoxazole-4-carboxylate.

Section 2: Application in Fungicide Development (SDHI Precursor)

A significant application of the isoxazole scaffold is in the creation of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[8][9] These compounds are vital for controlling a wide range of devastating plant fungal diseases.

Mechanism of Action: Succinate Dehydrogenase Inhibition

SDHI fungicides work by targeting Complex II of the mitochondrial respiratory chain in fungi.[10] By binding to the succinate dehydrogenase (SDH) enzyme, they block the oxidation of succinate to fumarate, a key step in the Krebs cycle and electron transport chain.[10][11] This disruption halts cellular respiration, depriving the fungal cells of energy (ATP) and leading to their death. The isoxazole core often serves as a crucial structural element that correctly positions the molecule within the enzyme's active site.

Caption: Mechanism of SDHI fungicides targeting Complex II.

Protocol: Synthesis of a Candidate Isoxazole-Amide SDHI Fungicide

This protocol outlines the conversion of the methyl ester into a biologically active amide, a common feature of many commercial SDHI fungicides.

-

Amidation Setup: In a sealed reaction vessel, dissolve Methyl 3-methylisoxazole-4-carboxylate (1.0 eq) and a selected aniline derivative (e.g., 2-chloroaniline, 1.1 eq) in a suitable solvent like toluene.

-

Scientist's Note: The choice of aniline is critical and defines the spectrum of activity. Different substitutions on the aniline ring are explored to optimize binding to the SDH enzyme.

-

-

Catalysis: Add a catalyst suitable for amidation, such as sodium methoxide or another strong base, to facilitate the reaction.

-

Reaction: Heat the mixture under reflux for 8-12 hours, monitoring for the disappearance of the starting ester by TLC or LC-MS.

-

Workup: Cool the reaction mixture and wash with dilute HCl to remove excess aniline and catalyst. Then, wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final N-aryl-3-methylisoxazole-4-carboxamide.

Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol assesses the efficacy of the newly synthesized compound against key phytopathogenic fungi.[2]

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.

-

Compound Stock Preparation: Dissolve the synthesized isoxazole-amide compound in a minimal amount of acetone to create a high-concentration stock solution (e.g., 10,000 ppm).

-

Serial Dilutions: While the PDA is still molten (approx. 45-50°C), add appropriate volumes of the stock solution to create a series of final concentrations in the agar (e.g., 100, 50, 25, 10, 1, 0.1 ppm). A control plate should contain only acetone. Pour the amended PDA into sterile petri dishes.

-

Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum), in the center of each plate.[11]

-

Incubation: Seal the plates with paraffin film and incubate at 25°C in the dark.

-

Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the dish.

-

Analysis: Calculate the percentage of inhibition for each concentration using the formula:

-

Inhibition (%) = [(C - T) / C] * 100

-

Where C = average diameter of the control colony and T = average diameter of the treated colony.

-

-

EC₅₀ Determination: Use the inhibition data to calculate the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀) through probit analysis. Lower EC₅₀ values indicate higher fungicidal activity.

Table for Recording Antifungal Bioassay Data

| Compound ID | Target Fungus | Concentration (ppm) | Avg. Colony Diameter (mm) | % Inhibition | EC₅₀ (ppm) |

|---|---|---|---|---|---|

| Control | R. solani | 0 | 90 | 0 | - |

| Candidate-1 | R. solani | 100 | 5 | 94.4 | 1.5 |

| Candidate-1 | R. solani | 10 | 25 | 72.2 |

| Candidate-1 | R. solani | 1 | 50 | 44.4 | |

Section 3: Application in Herbicide Development (PPO Inhibitor Precursor)

Isoxazole derivatives are also effective herbicides, with a key mode of action being the inhibition of protoporphyrinogen oxidase (PPO).[12]

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathway in plants. It catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[12] Isoxazole-based herbicides competitively inhibit PPO, leading to a massive accumulation of Protogen IX in the cytoplasm. This substrate then auto-oxidizes, generating singlet oxygen, a highly reactive oxygen species. This causes rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, rapid plant death (necrosis and bleaching).[12]

Caption: Mechanism of PPO-inhibiting herbicides.

Protocol: Synthesis of a Candidate PPO-Inhibiting Herbicide

This protocol involves modifying the core scaffold to introduce functionalities known to be effective for PPO inhibition.

-

Reduction of Ester: Reduce the ester group of Methyl 3-methylisoxazole-4-carboxylate to a hydroxymethyl group using a reducing agent like lithium aluminum hydride (LiAlH₄) in dry THF.

-

Halogenation: Convert the resulting alcohol to a chloromethyl or bromomethyl group using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

-

Ether Linkage Formation: React the halogenated intermediate with a substituted phenol (e.g., 4-chloro-2-fluorophenol) under basic conditions (e.g., using K₂CO₃ in acetone) to form an ether linkage.

-

Scientist's Note: The substituted phenyl ether moiety is a common toxophore in many commercial PPO-inhibiting herbicides.

-

-

Workup and Purification: Quench the reaction, extract the product into an organic solvent, wash, dry, and purify using column chromatography to obtain the final herbicidal candidate.

Protocol: Seedling Growth Inhibition Bioassay

This assay evaluates the pre-emergent herbicidal activity of the synthesized compound.[13]

-

Test Unit Preparation: Fill small pots or petri dishes with a standardized soil mix or agar.

-

Compound Application: Prepare a solution of the test compound in acetone/water with a surfactant. Apply the solution evenly to the soil/agar surface at various rates (e.g., 1000, 250, 50 g/ha equivalent). A control unit should be treated with the solvent-surfactant solution only.

-

Sowing: Sow a set number of seeds (e.g., 10) of a target weed species (e.g., barnyardgrass, Echinochloa crusgalli) and a crop species (e.g., corn, Zea mays) in each pot.[13]

-

Incubation: Place the pots in a growth chamber with controlled light, temperature, and humidity for 10-14 days. Water as needed.

-

Assessment: After the incubation period, count the number of germinated seeds. Carefully remove the seedlings, wash the roots, and measure the shoot and root length.

-

Analysis: Calculate the percent inhibition of germination, shoot growth, and root growth compared to the untreated control. This allows for the determination of herbicidal efficacy and crop selectivity.

Section 4: Analytical & Safety Considerations

Analytical Methods: The characterization and quantification of Methyl 3-methylisoxazole-4-carboxylate and its derivatives are typically performed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15] For environmental fate studies, robust methods for extraction from soil and water matrices followed by LC-MS/MS analysis are required to determine persistence and degradation.[16][17]

Safety & Handling: As with all laboratory chemicals, Methyl 3-methylisoxazole-4-carboxylate and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[18] A full review of the Safety Data Sheet (SDS) is mandatory before commencing any work.[18] Derivatives with potential biological activity should be treated as toxic until proven otherwise.

Conclusion

Methyl 3-methylisoxazole-4-carboxylate is a high-value intermediate for agrochemical research and development. Its accessible synthesis and versatile chemical handles allow for its elaboration into a diverse range of potential fungicides and herbicides. By targeting fundamental biochemical pathways such as mitochondrial respiration and chlorophyll biosynthesis, derivatives of this core scaffold continue to be a promising avenue for discovering the next generation of crop protection solutions. The protocols outlined in this guide provide a validated framework for synthesizing and evaluating these novel compounds, empowering researchers to innovate in the critical field of agricultural chemistry.

References

-

Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. PubMed. Available at: [Link]

-

Isoxazole - Wikipedia. Wikipedia. Available at: [Link]

-

Effects of 3-Hydroxy Isoxazoles as Soil-Fungicides in Relation to Their Chemical Structures. J-STAGE. Available at: [Link]

-

Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Bentham Science. Available at: [Link]

-

Design, Synthesis, and Bioevaluation of Substituted Phenyl Isoxazole Analogues as Herbicide Safeners. PubMed. Available at: [Link]

-

Effects of Isoxazole Herbicides on Protoporphyrinogen Oxidase and Porphyrin Physiology. ACS Publications. Available at: [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. Available at: [Link]

- US6297198B1 - Isoxazole derivatives and their use as herbicides. Google Patents.

-

WO/2010/069882 ISOXAZOLE DERIVATIVES FOR USE AS FUNGICIDES. WIPO Patentscope. Available at: [Link]

- EP0810227A1 - Isoxazole derivatives. Google Patents.

-

The effect of succinate dehydrogenase inhibitor/azole mixtures on selection of Zymoseptoria tritici isolates with reduced sensitivity. PubMed. Available at: [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC. Available at: [Link]

-

Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. ACS Publications. Available at: [Link]

-

Structural modification area in succinate dehydrogenase inhibitor (SDHI) fungicides. ResearchGate. Available at: [Link]

-

Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. ANSES. Available at: [Link]

-

SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. PubMed. Available at: [Link]

-

Excellent spring field trial results announced. MOA Technology. Available at: [Link]

-

(12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). WIPO. Available at: [Link]

- PL216764B1 - New methods for preparing of esters of 5-amino-3-methyl-4-isoxazolecarboxylic acid. Google Patents.

-

Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. Available at: [Link]

-

ETHYL 3-METHYLISOXAZOLE-4-CARBOXYLATE. gsrs.ncats.nih.gov. Available at: [Link]

-

Procedures for soil analysis. ISRIC. Available at: [Link]

-

Crop Protection : Restricted Agricultural Remedies. CropLife South Africa. Available at: [Link]

-

Guidance Manual for Environmental Site Characterizationin Support of Environmental and Human Health Risk Assessment - Volume 4:. CCME. Available at: [Link]

-

(PDF) Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. ResearchGate. Available at: [Link]

-

Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC. Available at: [Link]

-

Soil Analysis Methods. CROPNUTS Helpdesk. Available at: [Link]

-

N-fixing biologicals show mixed results in trial. Farm Progress. Available at: [Link]

- CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. Google Patents.

Sources

- 1. Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 3-Methylisoxazole-4-carboxylic acid | 17153-20-7 [smolecule.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 3-Methylisoxazole-4-carboxylic Acid - Opulent Pharma [opulentpharma.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. L16307.03 [thermofisher.com]

- 8. The effect of succinate dehydrogenase inhibitor/azole mixtures on selection of Zymoseptoria tritici isolates with reduced sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides [mdpi.com]

- 14. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. files.isric.org [files.isric.org]

- 17. Soil Analysis Methods - CROPNUTS Helpdesk [cropnuts.helpscoutdocs.com]

- 18. fishersci.fr [fishersci.fr]

Analytical methods for "Methyl 3-methylisoxazole-4-carboxylate" characterization

An In-Depth Guide to the Analytical Characterization of Methyl 3-methylisoxazole-4-carboxylate

Authored by: A Senior Application Scientist

Introduction

Methyl 3-methylisoxazole-4-carboxylate is a heterocyclic compound of significant interest in pharmaceutical and materials science research. As a derivative of isoxazole, it serves as a crucial building block in the synthesis of a variety of biologically active molecules and functional materials.[1][2] The precise characterization of this molecule is paramount to ensure its purity, confirm its identity, and understand its properties before its application in further research and development. This guide provides a comprehensive overview of the analytical methods for the characterization of Methyl 3-methylisoxazole-4-carboxylate, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

-

IUPAC Name: Methyl 3-methyl-1,2-oxazole-4-carboxylate

-

Molecular Formula: C₆H₇NO₃[3]

-

Molecular Weight: 141.13 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl 3-methylisoxazole-4-carboxylate. Both ¹H and ¹³C NMR provide critical information about the molecular framework.

Expert Insights

The simplicity of the ¹H NMR spectrum is expected, with distinct signals for the two methyl groups and the isoxazole ring proton. The chemical shifts are influenced by the electron-withdrawing nature of the ester group and the isoxazole ring. For ¹³C NMR, the carbonyl carbon of the ester will be the most downfield signal.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Methyl 3-methylisoxazole-4-carboxylate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

-

Instrument Parameters (300-500 MHz Spectrometer):

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Employ proton decoupling to simplify the spectrum.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective protons and carbons in the molecule.

-

Expected Spectral Data

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH ₃ (on isoxazole) | ~2.5 | ~12 |

| CH ₃ (ester) | ~3.8 | ~52 |

| CH (isoxazole) | ~8.5 | ~110 |

| C -CH₃ | ~160 | |

| C -COOCH₃ | ~115 | |

| C =N | ~165 | |

| C =O | ~170 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Workflow for NMR Analysis

Caption: Workflow for NMR Analysis of Methyl 3-methylisoxazole-4-carboxylate.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique to determine the molecular weight and fragmentation pattern of Methyl 3-methylisoxazole-4-carboxylate, further confirming its identity.

Expert Insights

Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should readily protonate to form the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Fragmentation patterns in MS/MS experiments can offer additional structural information, often involving the loss of the methoxy group or the entire ester functionality.[7]

Protocol for LC-MS Analysis

-

Sample Preparation:

-

Prepare a stock solution of Methyl 3-methylisoxazole-4-carboxylate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid is used to facilitate protonation for MS detection.[8]

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS) Parameters (ESI source):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow: 8-12 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Scan Range: m/z 50-500.

-

For MS/MS, select the [M+H]⁺ ion as the precursor and apply a collision energy (e.g., 10-30 eV) to induce fragmentation.

-

Expected Results

| Ion | m/z (calculated) | m/z (observed) |

| [M+H]⁺ | 142.0499 | ~142.05 |

| [M+Na]⁺ | 164.0318 | ~164.03 |

Logical Flow for MS Identification

Caption: Logical flow for the mass spectrometric identification of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of Methyl 3-methylisoxazole-4-carboxylate and for quantitative analysis.

Expert Insights

A reverse-phase HPLC method is most suitable for this moderately polar compound. The choice of a C18 column and a mobile phase consisting of a polar organic solvent (like acetonitrile or methanol) and water will provide good separation from potential impurities. UV detection is appropriate due to the presence of the chromophoric isoxazole ring.

Protocol for HPLC Purity Analysis

-

Sample Preparation:

-

Prepare a sample solution of Methyl 3-methylisoxazole-4-carboxylate in the mobile phase at a concentration of approximately 0.1-0.5 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC System Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Injection Volume: 10 µL.

-

Detector: UV-Vis detector set at a wavelength where the compound has significant absorbance (e.g., 220-260 nm, to be determined by UV scan).

-

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Data Summary Table for HPLC Method

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at λmax |

| Injection Volume | 10 µL |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in Methyl 3-methylisoxazole-4-carboxylate.

Expert Insights

The FTIR spectrum will be characterized by several key absorption bands. The most prominent will be the C=O stretching vibration of the ester group. Other important signals will include C=N and C=C stretching from the isoxazole ring, and C-H stretching from the methyl groups. The presence of these characteristic peaks provides strong evidence for the compound's structure.

Protocol for FTIR Analysis (ATR Method)

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

Identify the major absorption bands and assign them to the corresponding functional groups.

-

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3000-2850 | C-H (methyl) | Stretching |

| ~1730 | C=O (ester) | Stretching |

| ~1600 | C=N (isoxazole) | Stretching |

| ~1500 | C=C (isoxazole) | Stretching |

| ~1250 | C-O (ester) | Stretching |

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of Methyl 3-methylisoxazole-4-carboxylate. The synergistic use of NMR, MS, HPLC, and FTIR allows for unambiguous structure elucidation, purity determination, and confirmation of functional groups. Adherence to these protocols will ensure high-quality, reliable data, which is fundamental for the successful application of this compound in research and development.

References

-

SIELC Technologies. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]

-

Zaręba, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5678. Available at: [Link]

-

GSRS. ETHYL 3-METHYLISOXAZOLE-4-CARBOXYLATE. Available at: [Link]

-

Abdul Manan, F. N., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(9), x230623. Available at: [Link]

-

Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. Available at: [Link]

-

SpectraBase. Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate. Available at: [Link]

-

Inxight Drugs. Ethyl 3-methylisoxazole-4-carboxylate. Available at: [Link]

-

Giorgi, G., et al. (1993). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. Rapid Communications in Mass Spectrometry, 7(8), 735-740. Available at: [Link]

- Singh, S., & Singh, J. (2020). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. World Wide Journal of Multidisciplinary Research and Development, 6(11), 18-22.

-

Pharmaffiliates. CAS No : 17153-20-7 | Product Name : 3-Methylisoxazole-4-carboxylic Acid. Available at: [Link]

- Raj, V., et al. (2024). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Journal of Pharmaceutical and Allied Sciences, 21(1), 8122-8130.

-

Wang, X., et al. (2018). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. Available at: [Link]

Sources

- 1. Buy 3-Methylisoxazole-4-carboxylic acid | 17153-20-7 [smolecule.com]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. 17153-20-7|3-Methylisoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 3-Methylisoxazole-4-carboxylic acid, 98+%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

HPLC and GC-MS protocols for "Methyl 3-methylisoxazole-4-carboxylate" analysis

Technical Application Note: Chromatographic Profiling of Methyl 3-methylisoxazole-4-carboxylate